Uracil-5-ylacetic acid Uracil-5-ylacetic acid
Brand Name: Vulcanchem
CAS No.: 20763-91-1
VCID: VC2494880
InChI: InChI=1S/C6H6N2O4/c9-4(10)1-3-2-7-6(12)8-5(3)11/h2H,1H2,(H,9,10)(H2,7,8,11,12)
SMILES: C1=C(C(=O)NC(=O)N1)CC(=O)O
Molecular Formula: C6H6N2O4
Molecular Weight: 170.12 g/mol

Uracil-5-ylacetic acid

CAS No.: 20763-91-1

Cat. No.: VC2494880

Molecular Formula: C6H6N2O4

Molecular Weight: 170.12 g/mol

* For research use only. Not for human or veterinary use.

Uracil-5-ylacetic acid - 20763-91-1

Specification

CAS No. 20763-91-1
Molecular Formula C6H6N2O4
Molecular Weight 170.12 g/mol
IUPAC Name 2-(2,4-dioxo-1H-pyrimidin-5-yl)acetic acid
Standard InChI InChI=1S/C6H6N2O4/c9-4(10)1-3-2-7-6(12)8-5(3)11/h2H,1H2,(H,9,10)(H2,7,8,11,12)
Standard InChI Key ZVGODTQUYAKZMK-UHFFFAOYSA-N
SMILES C1=C(C(=O)NC(=O)N1)CC(=O)O
Canonical SMILES C1=C(C(=O)NC(=O)N1)CC(=O)O

Introduction

Physicochemical Properties

General Properties

Uracil-5-ylacetic acid possesses distinctive physicochemical properties that define its behavior in biological systems and chemical reactions. Table 1 summarizes the key physicochemical parameters of this compound based on available data.

Table 1: Key Physicochemical Properties of Uracil-5-ylacetic Acid

PropertyValueReference
Molecular FormulaC6H6N2O4
Molecular Weight170.12 g/mol
Exact Mass170.032756672 dalton
Creation Date (PubChem)2005-03-26
Modification Date (PubChem)2025-02-22

The relatively low molecular weight and presence of both hydrogen bond donors and acceptors suggest that this compound may possess favorable drug-like properties. These characteristics are important considerations in medicinal chemistry and drug development processes.

Structural Identifiers

Precise structural identification is critical for chemical database management and research reproducibility. Multiple identifier systems have been established for uracil-5-ylacetic acid, as detailed in Table 2.

Table 2: Structural Identifiers for Uracil-5-ylacetic Acid

Identifier TypeValueReference
PubChem CID298035
CAS Number20763-91-1
DSSTox Substance IDDTXSID50305198
Nikkaji NumberJ39.575G
NSC Number169680
WikidataQ82051694
SMILESC1=C(C(=O)NC(=O)N1)CC(=O)O

These identifiers facilitate cross-referencing across chemical databases and literature, ensuring consistent identification and characterization of uracil-5-ylacetic acid in scientific research.

Biological Activities and Applications

Anticancer Activity

Uracil derivatives have shown considerable anticancer potential. Compounds such as 5-fluorouracil and its analogs are well-established chemotherapeutic agents . The mechanism of action typically involves inhibition of DNA biosynthesis and cell cycle arrest, leading to apoptosis in rapidly dividing cancer cells. Given its structural similarity to these compounds, uracil-5-ylacetic acid may possess similar anticancer properties, though specific studies would be needed to confirm this hypothesis.

Several hybrid molecules incorporating uracil or 5-fluorouracil with other pharmacophores have been developed to enhance anticancer efficacy. These include conjugates with compounds such as colchicine, podophyllotoxin, and camptothecin . Such hybrid approaches could potentially be applied to uracil-5-ylacetic acid to develop novel anticancer agents with improved properties.

Antimicrobial Activity

Uracil derivatives have demonstrated activity against various bacterial pathogens including Staphylococcus aureus, Escherichia coli, Bacillus cereus, and Pseudomonas aeruginosa . The antimicrobial mechanisms typically involve disruption of key processes in bacterial growth and reproduction. The carboxylic acid functionality in uracil-5-ylacetic acid might contribute to enhanced antimicrobial properties through improved cellular penetration or specific interactions with bacterial targets.

Antiviral Activity

Perhaps most significantly, 5-substituted uracil derivatives have shown inhibitory activity against several viruses, including HIV-1, herpes family viruses, and cytomegalovirus . In one study, a 5′-norcarbocyclic derivative of 5-substituted uracil (compound (±)-4e) demonstrated inhibitory activity against varicella-zoster virus (TK- strain) with an EC50 of 48.89 μM and against cytomegalovirus strains with EC50 values of 76.47 and 40.90 μM .

The antiviral mechanisms of uracil derivatives generally involve disruption of viral replication processes. The specific moiety at the 5-position appears to play a crucial role in determining antiviral efficacy and selectivity. Given the structural characteristics of uracil-5-ylacetic acid, investigation of its potential antiviral properties would be a promising research direction.

Structure-Activity Relationships

Understanding structure-activity relationships (SAR) is crucial for optimizing the biological activity of uracil derivatives. The 5-position of the uracil ring has proven to be particularly important for biological activity. Modifications at this position can significantly alter the compound's interaction with biological targets and its pharmacokinetic properties.

For 5′-norcarbocyclic derivatives of 5-substituted uracils, research has indicated that the 5′-norcarbocyclic fragment plays an important role and may be required for biological activity . By extension, the acetic acid group at the 5-position of uracil-5-ylacetic acid likely contributes significantly to its potential biological activities, though specific structure-activity relationships would need to be established through dedicated research.

Comparative Analysis with Related Compounds

Comparison with Uracil-5-oxyacetic Acid

Uracil-5-oxyacetic acid (C6H6N2O5) represents a closely related compound with an oxygen atom inserted between the uracil ring and the acetic acid moiety . This structural difference results in distinct physicochemical properties and potentially different biological activities. Table 3 presents a comparative analysis of these two compounds.

Table 3: Comparison of Uracil-5-ylacetic Acid and Uracil-5-oxyacetic Acid

PropertyUracil-5-ylacetic AcidUracil-5-oxyacetic AcidReference
Molecular FormulaC6H6N2O4C6H6N2O5
Molecular Weight170.12 g/mol186.12 g/mol
Structural FeatureDirect C-C bond at 5-positionC-O-C linkage at 5-position
PubChem CID29803521226116

The additional oxygen atom in uracil-5-oxyacetic acid likely affects its hydrogen bonding capabilities, lipophilicity, and metabolic stability, potentially leading to different biological activities and pharmacokinetic profiles compared to uracil-5-ylacetic acid.

Comparison with Other 5-Substituted Uracil Derivatives

Research Challenges and Future Directions

Current Limitations in Research

Research on uracil-5-ylacetic acid faces several limitations and challenges. These include:

  • Limited published studies specifically focusing on this compound

  • Potential difficulties in synthesis and purification

  • Challenges in optimizing physicochemical properties for biological applications

  • Need for comprehensive structure-activity relationship studies

  • Requirement for detailed toxicity and pharmacokinetic assessments

Addressing these challenges will require dedicated research efforts and interdisciplinary collaboration among medicinal chemists, pharmacologists, and molecular biologists.

Future Research Opportunities

Several promising research directions could advance our understanding and application of uracil-5-ylacetic acid:

  • Development of improved synthetic methods with higher yields and purity

  • Comprehensive screening against various pathogens and cancer cell lines

  • Structure-activity relationship studies to optimize biological activity

  • Investigation of hybrid molecules incorporating uracil-5-ylacetic acid with other pharmacophores

  • Exploration of prodrug approaches to improve pharmacokinetic properties

  • Computational studies to predict interactions with biological targets

  • Development of novel drug delivery systems for enhanced efficacy

These research avenues could potentially lead to the development of novel therapeutic agents based on uracil-5-ylacetic acid with applications in cancer treatment, antimicrobial therapy, and antiviral interventions.

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